molecular formula C19H12F3N3O4 B2884605 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-59-3

1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2884605
M. Wt: 403.317
InChI Key: WXYPRWCTEFYFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12F3N3O4 and its molecular weight is 403.317. The purity is usually 95%.
BenchChem offers high-quality 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. As Antihypertensive Agents and Coronary Vessel Dilators

Compounds structurally related to 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide, such as 1,4-Dihydropyridines with carboxy functions and phenyl substitutions, are known for their applications as antihypertensive agents and coronary vessel dilators. The synthesis process typically involves the condensation of enamines with ylidene acid esters, demonstrating their potential in cardiovascular therapeutic research (Abernathy, 1978).

2. Inverse Agonists in Pharmacology

Studies have explored the structure-activity relationship of similar compounds, leading to the development of analogs as human CB1 inverse agonists. This includes research on 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, indicating their significance in the field of pharmacology, particularly in treatments involving the endocannabinoid system (Meurer et al., 2005).

3. Synthesis of Bifunctional Macrocycles

The synthesis of bifunctional macrocyclic compounds, including those with 4-nitrobenzyl substitutions, is an area of significant interest. These macrocyclic compounds have applications in developing chelating agents, which are crucial in fields like radiopharmaceuticals and molecular imaging (McMurry et al., 1992).

4. Development of Anti-Inflammatory Agents

Research has been conducted on synthesizing derivatives from registered anti-inflammatory drugs, such as diflunisal, through amidation and esterification processes. These derivatives, including compounds with nitro and trifluoromethyl phenyl groups, have implications in developing new anti-inflammatory medications (Zhong et al., 2010).

5. Antimicrobial Agents

Novel compounds derived from related chemical structures have been synthesized and evaluated for their antimicrobial activities. These include 1,4-disubstituted 1,2,3-triazole derivatives showing moderate to good activities against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Jadhav et al., 2017).

6. Asymmetric Synthesis of Amino Acids

In the field of asymmetric synthesis, related compounds have been used as chiral auxiliaries for synthesizing amino acids. This involves the application of halo-substituted carboxamides, indicating the compound's relevance in producing optically active pharmaceuticals (Belokon’ et al., 2002).

7. HIV Integrase Inhibitors

In the treatment of HIV, compounds such as N-benzyl-dihydroxypyrimidine-4-carboxamides, which are structurally similar, have shown potent inhibition of HIV integrase. This highlights the compound's potential application in developing new antiviral agents (Pace et al., 2007).

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4/c20-14-5-6-15(18(22)17(14)21)23-19(27)12-4-7-16(26)24(10-12)9-11-2-1-3-13(8-11)25(28)29/h1-8,10H,9H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYPRWCTEFYFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide

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